3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2549051-33-2
VCID: VC11817113
InChI: InChI=1S/C19H25N5O3/c25-19(15-3-1-2-10-26-15)23-9-8-13(11-23)12-27-17-7-6-16-20-21-18(14-4-5-14)24(16)22-17/h6-7,13-15H,1-5,8-12H2
SMILES: C1CCOC(C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Molecular Formula: C19H25N5O3
Molecular Weight: 371.4 g/mol

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine

CAS No.: 2549051-33-2

Cat. No.: VC11817113

Molecular Formula: C19H25N5O3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine - 2549051-33-2

Specification

CAS No. 2549051-33-2
Molecular Formula C19H25N5O3
Molecular Weight 371.4 g/mol
IUPAC Name [3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(oxan-2-yl)methanone
Standard InChI InChI=1S/C19H25N5O3/c25-19(15-3-1-2-10-26-15)23-9-8-13(11-23)12-27-17-7-6-16-20-21-18(14-4-5-14)24(16)22-17/h6-7,13-15H,1-5,8-12H2
Standard InChI Key ZZYRESOXURIDJJ-UHFFFAOYSA-N
SMILES C1CCOC(C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Canonical SMILES C1CCOC(C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3

Introduction

The compound 3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine is a complex heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core linked to a pyrrolidine moiety through a methylene bridge. This compound is structurally similar to other triazolopyridazine derivatives, which have been explored for their potential biological activities, including antitumor and antimicrobial effects.

Chemical Reactivity

The compound's reactivity is influenced by its diverse functional groups. The triazolo[4,3-b]pyridazine core can participate in various organic reactions, while the pyrrolidine carbonyl can undergo acylation or hydrolysis. The oxane-2-carbonyl group adds another layer of reactivity, potentially allowing for esterification or transesterification reactions.

Synthesis and Optimization

The synthesis of such compounds typically involves multiple steps, including the formation of the triazolo[4,3-b]pyridazine core and its subsequent modification to incorporate the pyrrolidine and oxane-2-carbonyl groups. Optimization of these synthetic routes is crucial for improving yield and purity.

Biological Activities and Potential Applications

While specific data on 3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine is limited, compounds with similar structures have shown promise in various biological applications. For instance, triazolopyridazine derivatives have been explored as inhibitors of c-Met kinase, which is involved in cancer cell proliferation .

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazineTriazolo[4,3-b]pyridazine core with piperazineAntitumor
3-cyclopropyl- triazolo[4,3-a]pyridin-6-amineTriazolopyridine structureAntimicrobial
N-(1-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamideAzetidine and triazole functional groupsPotential in cancer research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator